2-(3-((2-(cyclopentylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclopentylamino group, a sulfonyl group, an indole group, and an acetamide group with two isopropyl substituents . Each of these groups can confer specific properties to the molecule and can be involved in different types of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The indole group, for example, is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The presence of these different groups could also result in a complex three-dimensional structure .Chemical Reactions Analysis
The different functional groups present in this molecule can participate in a variety of chemical reactions. For example, the amine group can act as a nucleophile in substitution reactions, while the sulfonyl group can participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar groups like the sulfonyl group and the amine group could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Applications
- A study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents, which may include derivatives of 2-(3-((2-(cyclopentylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide. These compounds showed promising results in both antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Bioorganic Synthesis
- The design and synthesis of novel polyfunctional organic reagents for biomacromolecular modification were reported. These reagents, potentially including this compound, have applications in biomacromolecular cross-linking, particularly in hemoglobin subunits (Bertha, Hosmane, Zhang, & Hosmane, 1994).
Kinetic Resolution in Organic Chemistry
- A study described the first catalytic kinetic resolution by N-sulfonylation using a specific organocatalyst, indicating potential applications in stereodiscrimination and synthesis of sulfonamide products, which may include compounds similar to this compound (Murray et al., 2017).
Optical Imaging in Cancer Detection
- A novel water-soluble dye was developed for cancer detection using optical imaging, indicating potential applications in molecular-based beacons for cancer detection. This dye, or similar compounds, may involve structural elements related to this compound (Pham, Medarova, & Moore, 2005).
Coordination Chemistry
- Research on cyclam-based ligands bearing an N-sulfonylacetamide pendant arm, which may be structurally similar to the compound , highlighted their potential in coordination chemistry and their interaction with various metal ions (Kannappan et al., 2011).
Molecular Docking in Anticancer Research
- A study investigated the cytotoxic effect of sulfonamide-derived isatins on hepatocellular carcinoma cell lines, which could imply potential applications of this compound in anticancer research (Eldeeb et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4S/c1-16(2)26(17(3)4)23(28)14-25-13-21(19-11-7-8-12-20(19)25)31(29,30)15-22(27)24-18-9-5-6-10-18/h7-8,11-13,16-18H,5-6,9-10,14-15H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUZERHTJUDPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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